

An In-depth Technical Guide to the Discovery and Synthesis of PROLI NONOate

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Compound of Interest

Compound Name: PROLI NONOate

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Abstract

PROLI NONOate (1-(hydroxy-NNO-azoxy)-L-proline, disodium salt) is a diazeniumdiolate-based nitric oxide (NO) donor renowned for its exceptionally rapid, pH-dependent release of NO. First described by Saavedra et al. in 1996, its ultrafast decomposition kinetics, with a half-life of approximately 1.8 seconds at physiological pH and temperature, make it an invaluable tool for studying the acute effects of NO in biological systems.^{[1][2][3][4]} This guide provides a comprehensive overview of the discovery, synthesis, and characterization of **PROLI NONOate**, including detailed experimental protocols and a summary of its key properties.

Discovery and Significance

PROLI NONOate was developed to investigate the localized and transient effects of nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.^[4] The research aimed to create a molecule that, upon entering a physiological environment, would release NO almost instantaneously. The synthesis of **PROLI NONOate** from L-proline and nitric oxide yielded a compound that dissociates to liberate two moles of NO per mole of the parent compound.^{[1][3][4]} Its rapid release kinetics distinguish it from other NONOates with longer half-lives, allowing for precise temporal control of NO delivery in experimental settings. This has made it a valuable pharmacological tool for studying rapid NO-mediated signaling events.^[4]

Physicochemical and Kinetic Properties

PROLI NONOate is a crystalline solid that is highly soluble in aqueous buffers.^{[1][3]} It is relatively stable in alkaline solutions but decomposes rapidly at neutral or acidic pH.^[4] Proper storage at -80°C is recommended to ensure its stability for over a year.

Table 1: Physicochemical Properties of PROLI NONOate

Property	Value	Reference(s)
CAS Number	178948-42-0	[1][3]
Molecular Formula	C ₅ H ₇ N ₃ O ₄ · 2Na	[1][3]
Formula Weight	219.1 g/mol	[1][3]
Appearance	Crystalline solid	[1][3]
Purity	≥98%	[1][3]
Solubility	>100 mg/mL in aqueous buffers	[1][3]
UV λ _{max}	252 nm	[1][3]
Storage	-80°C	[1][3]
Stability	≥ 2 years at -80°C	[3]

Table 2: Kinetic and Release Properties of PROLI NONOate and Other Common NONOates (at 37°C, pH 7.4)

NONOate	Half-life ($t_{1/2}$)	Moles of NO Released per Mole of Parent Compound	Reference(s)
PROLI NONOate	~1.8 seconds	2	[1][2][3][4]
DEA NONOate	~2 minutes	1.5	[4]
MAHMA NONOate	~1 minute	2	[5]
PAPA NONOate	~15 minutes	2	[4][5]
DPTA NONOate	~3 hours	2	[4][5]
DETA NONOate	~20 hours	2	[4]

Synthesis of PROLI NONOate

The synthesis of **PROLI NONOate**, like other diazeniumdiolates, involves the reaction of a secondary amine (in this case, L-proline) with nitric oxide gas under basic, anaerobic conditions.[4][6][7]

Logical Workflow for PROLI NONOate Synthesis``dot Experimental Protocol: Synthesis of PROLI NONOate

This protocol is based on the general methodology for diazeniumdiolate synthesis and the information provided in the abstract by Saavedra et al. (1996).

[6]Materials:

- L-proline
- Sodium metal
- Anhydrous methanol
- Nitric oxide (NO) gas (high purity)
- Anhydrous diethyl ether

- Argon or Nitrogen gas (high purity)
- High-pressure reaction vessel (e.g., Parr shaker)

Procedure:

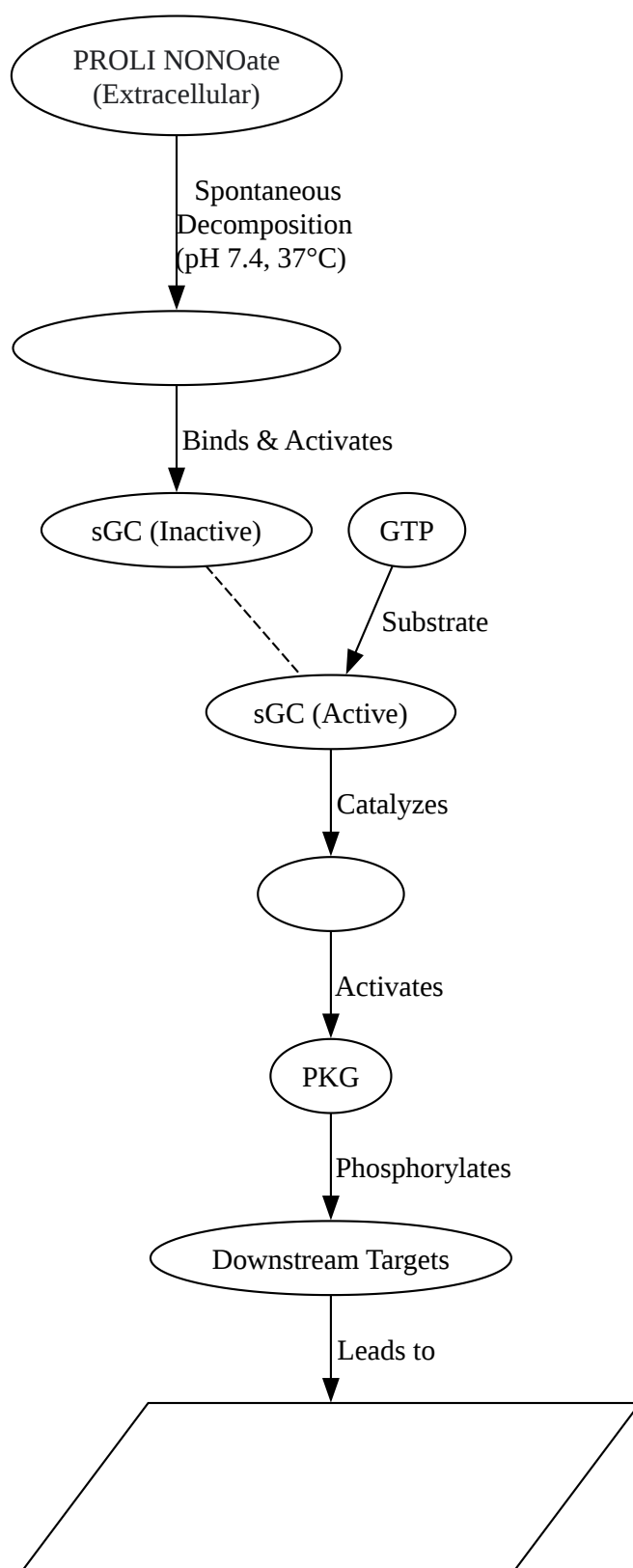
- Preparation of Sodium Methoxide Solution: Under an inert atmosphere (e.g., argon), carefully add sodium metal in portions to anhydrous methanol in a flask cooled in an ice bath. The concentration is typically 1-2 M. Allow the reaction to complete to form a clear solution of sodium methoxide.
- Reaction Setup: Dissolve L-proline in the prepared sodium methoxide solution in the high-pressure reaction vessel.
- Inert Atmosphere: Seal the reaction vessel and purge thoroughly with an inert gas (argon or nitrogen) to remove all oxygen.
- Reaction with Nitric Oxide: Pressurize the vessel with nitric oxide gas (typically to 5 atm).
5[8]. Reaction Conditions: Agitate the mixture at room temperature. The reaction progress can be monitored by the uptake of NO gas. The reaction time can vary but is typically several hours.
- Work-up: After the reaction is complete, carefully vent the excess NO gas into a proper scrubbing solution (e.g., potassium permanganate).
- Precipitation: Transfer the resulting reaction mixture to a flask under an inert atmosphere. Add cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.
- Isolation: Collect the white precipitate by filtration under an inert atmosphere.
- Purification: Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
- Drying and Storage: Dry the purified **PROLI NONOate** under high vacuum. Store the final product in a sealed container under an inert atmosphere at -80°C.

Mechanism of Action: Nitric Oxide Release and Signaling

PROLI NONOate's biological activity stems from its spontaneous, pH-dependent decomposition to release nitric oxide. In an aqueous environment at physiological pH (7.4), the diazeniumdiolate moiety is protonated, triggering a rapid, first-order fragmentation that yields L-proline and two molecules of NO.

NO-sGC-cGMP Signaling Pathway

The released nitric oxide diffuses into target cells, such as vascular smooth muscle cells, and activates its primary receptor, soluble guanylate cyclase (sGC). This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation (vasodilation).



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Caption: Workflow for determining the half-life of **PROLI NONOate**.

Procedure:

- Prepare a stock solution of **PROLI NONOate** (e.g., 1-10 mM) in cold 10 mM NaOH. Keep this solution on ice.
- Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder set to 37°C.
- Add a known volume of phosphate-buffered saline (PBS, pH 7.4) to a quartz cuvette and allow it to equilibrate to 37°C.
- Set the spectrophotometer to kinetic mode, measuring the absorbance at 252 nm at short time intervals (e.g., every 0.1-0.5 seconds).
- Initiate the reaction by injecting a small volume of the cold **PROLI NONOate** stock solution into the cuvette, ensuring rapid mixing. The final concentration should be in a range that gives a reliable absorbance reading (e.g., 50-100 μ M).
- Record the absorbance until it reaches a stable baseline, indicating complete decomposition.
- Data Analysis: Plot the natural logarithm (\ln) of the absorbance versus time. The data should fit a linear regression, confirming first-order kinetics. The slope (k) of this line is the decomposition rate constant. Calculate the half-life using the formula: $t_{1/2} = -0.693 / k$.

Protocol 2: Measurement of Nitric Oxide Release

The amount of NO released can be quantified by measuring its stable oxidation products, nitrite (NO_2^-) and nitrate (NO_3^-), using the Griess assay.

[\[1\]](#)[\[2\]](#)[\[9\]](#) Procedure (Griess Assay):

- Decomposition: Allow a known concentration of **PROLI NONOate** to fully decompose in PBS (pH 7.4) at 37°C.
- Sample Preparation: Take an aliquot of the solution post-decomposition. If measuring total NO (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase or a cadmium catalyst (available in commercial kits). [3](#)[\[2\]](#). Griess Reaction: a. Add sulfanilamide solution (Griess Reagent I) to the sample. This converts nitrite into a diazonium salt. [\[2\]](#) b. Incubate for 5-10 minutes. c. Add N-(1-naphthyl)ethylenediamine dihydrochloride solution

(Griess Reagent II). This couples with the diazonium salt to form a colored azo compound. 4[2]. Measurement: Incubate for another 5-10 minutes in the dark. Measure the absorbance at approximately 540 nm using a spectrophotometer.

- Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The moles of NO released can then be calculated based on the initial concentration of **PROLI NONOate**.

Note on Direct NO Measurement: For real-time NO release profiles, specialized equipment such as a chemiluminescence NO analyzer or an NO-selective electrochemical sensor is required. T[12][13][14]hese methods involve purging the NO released from the solution with an inert gas into the detector.

[13]### 6. Conclusion

PROLI NONOate remains a cornerstone tool in nitric oxide research due to its unique, ultrafast release kinetics. Its well-defined chemical properties and predictable decomposition allow for precise and localized delivery of NO, facilitating the study of rapid biological processes mediated by this important signaling molecule. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of **PROLI NONOate**, enabling its effective use in a wide range of biomedical research applications.

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